tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate is an organic compound with the molecular formula C8H16N2O3. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. For example, the reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid in the presence of di-tert-butyl dicarbonate and pyridine in acetonitrile yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives, which have applications in different fields of research and industry.
Scientific Research Applications
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amino acids.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it can mimic the structure of natural amino acid substrates, facilitating its entry into cells via amino acid transporters like LAT1. Once inside the cell, it can interfere with normal cellular functions by disrupting amino acid supply.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate: Similar in structure but with a methyl group at the 2-position.
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: Contains a methoxy(methyl)amino group instead of an amino group.
tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate: Features a bromophenyl group at the 3-position.
Uniqueness
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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